molecular formula C9H12O B167550 2-Ethyl-6-methylphenol CAS No. 1687-64-5

2-Ethyl-6-methylphenol

Cat. No.: B167550
CAS No.: 1687-64-5
M. Wt: 136.19 g/mol
InChI Key: CIRRFAQIWQFQSS-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylphenol, also known as 6-ethyl-o-cresol, is an organic compound with the molecular formula C₉H₁₂O. It is a derivative of phenol and is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is commonly found in natural products such as thyme oil and eucalyptus oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-6-methylphenol can be synthesized through the alkaline carboxylic acid-catalyzed oxidation of toluene . This method involves the use of a base and a carboxylic acid catalyst to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different phenolic derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

2-Ethyl-6-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylphenol involves its interaction with cellular components, leading to antimicrobial and antifungal effects. It targets microbial cell membranes, disrupting their integrity and leading to cell death. The compound also interferes with enzymatic pathways essential for microbial survival .

Comparison with Similar Compounds

2-Ethyl-6-methylphenol can be compared with other similar compounds such as:

    o-Cresol (2-methylphenol): Similar structure but lacks the ethyl group.

    p-Cresol (4-methylphenol): Isomer with the methyl group in the para position.

    m-Cresol (3-methylphenol): Isomer with the methyl group in the meta position.

Uniqueness

The presence of both ethyl and methyl groups in this compound provides unique chemical properties and reactivity compared to its isomers. This makes it particularly valuable in specific industrial and research applications .

Properties

IUPAC Name

2-ethyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRFAQIWQFQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25750-50-9
Record name Poly(2-methyl-6-ethyl-1,4-phenylene ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25750-50-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168596
Record name Phenol, 2-ethyl-6-methyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-64-5
Record name 2-Ethyl-6-methylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethyl-6-methyl-
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Record name Phenol, 2-ethyl-6-methyl-
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Record name 2-Ethyl-6-methylphenol
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Record name 2-ETHYL-6-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

19.4 mL (0.23 mmol) concentrated HCl and a solution of 16.1 g (0.23 mmol) sodium nitrite in water (approx. 70 mL) were added to a solution of 30 g (222 mmol) 2-ethyl-6-methyl-aniline in 135 mL EtOH at 0° C. and the mixture was stirred for 15 min. This mixture was added at 45° C. to a solution of 10.5 mL concentrated H2SO4 in 300 mL water and at the end of the addition heated to 70° C. The aqueous phase was cooled to RT and exhaustively extracted with EtOAc. The combined organic phases were extracted with 1 M NaOH solution. The aqueous phase was washed with DCM, acidified to pH 1 with 4 N HCl solution and extracted with DCM. The organic phase was washed with saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac. The crude product was used in the next reaction step without any further purification.
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of H2SO4 (150 mL) in water (250 mL), 2-ethyl-6-methylaniline (15.0 g, 111 mmol) is added. The solution is treated with ice (150 g) before a solution of NaNO2 (10.7 g, 155 mmol) in water (150 mL) and ice (50 g) is added dropwise. The mixture is stirred at 0° C. for 1 h. 50% aq. H2SO4 (200 mL) is added and stirring is continued at rt for 18 h. The mixture is extracted with DCM and the organic extracts are dried over MgSO4 and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-ethyl-6-methyl-phenol (8.6 g) as a crimson oil; LC-MS: tR=0.89 min; 1H NMR (CDCl3): δ 7.03-6.95 (m, 2H), 6.80 (t, J=7.6 Hz, 1H), 4.60 (s, 1H), 2.64 (q, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.24 (t, J=7.6 Hz, 3H). b) A solution of 2-ethyl-6-methyl-phenol (8.40 g, 61.7 mmol) and hexamethylene tetraamine (12.97 g, 92.5 mmol) in acetic acid (60 mL) and water (14 mL) is heated to 115° C. The water is distilled off at 117° C. and collected with a Dean-Stark apparatus. Then the water separator is replaced by a reflux condensor and the mixture is refluxed for 3 h. The mixture is cooled to rt, diluted with water (100 mL) and extracted with EA. The organic extract is washed with sat. aq. NaHCO3, dried over MgSO4 and evaporated. The remaining solid is dissolved in EA and treated with heptane to initialize crystallisation. The solid material is collected and dried to give 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (3.13 g) as a colourless crystalline powder, 1H NMR (CDCl3): δ 9.83 (s, 1H), 7.58-7.53 (m, 2H), 5.30 (s br, 1H), 2.69 (q, J=7.6 Hz, 2H), 2.32 (s, 3H), 1.28 (t, J=7.6 Hz, 3H). c) To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) is added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The organic extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ 1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). d) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The organic layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The organic phase is then extracted three times with 0.5 N aq. NaOH (1000 mL) and the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These organic extracts are combined and evaporated to dryness to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-methylphenol
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Customer
Q & A

Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?

A1: Research demonstrates that this compound can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:

Q2: How can the presence of this compound be identified in complex materials like vulcanized rubber?

A2: this compound serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to this compound. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:

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